N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-[4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a cyclopropane carboxamide group, and a dimethoxyphenyl ethyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting from commercially available reagentsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
N-[4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23N3O4S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H23N3O4S/c1-25-15-6-3-12(9-16(15)26-2)7-8-20-17(23)10-14-11-27-19(21-14)22-18(24)13-4-5-13/h3,6,9,11,13H,4-5,7-8,10H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
JDLBALMYBDTDJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3CC3)OC |
Origin of Product |
United States |
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